Cas no 1068149-98-3 ((R)-1-Ethyl-5-methylpiperazin-2-one)

(R)-1-Ethyl-5-methylpiperazin-2-one structure
1068149-98-3 structure
Product Name:(R)-1-Ethyl-5-methylpiperazin-2-one
CAS No:1068149-98-3
MF:C7H14N2O
MW:142.198861598969
MDL:MFCD09878618
CID:833201
PubChem ID:44630612
Update Time:2025-07-29

(R)-1-Ethyl-5-methylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Ethyl-5-methylpiperazin-2-one
    • (5R)-1-ethyl-5-methylpiperazin-2-one
    • Benzamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-fluoro-
    • 1,5-Dimethyl-2-piperazinone(5R)
    • 2-Piperazinone,1,5-dimethyl-, (5R)-
    • AG-L-20256
    • AK-38939
    • CTK4A4785
    • MolPort-000-140-303
    • RL00294
    • J-502146
    • CS-0002032
    • SCHEMBL22137528
    • AC-26952
    • DTXSID00659971
    • W17552
    • AKOS005259048
    • AS-62357
    • 1068149-98-3
    • (R)-1-ethyl-5-methylpiperazin-2-one, AldrichCPR
    • A26386
    • (5R)-1-Ethyl-5-methyl-2-piperazinone
    • MFCD09878618
    • DB-310256
    • MDL: MFCD09878618
    • Inchi: 1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1
    • InChI Key: HKAYDMPIWDDERB-ZCFIWIBFSA-N
    • SMILES: O=C1CN[C@H](C)CN1CC

Computed Properties

  • Exact Mass: 142.11072
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.963
  • Boiling Point: 259 ºC
  • Flash Point: 110 ºC
  • PSA: 32.34

(R)-1-Ethyl-5-methylpiperazin-2-one Pricemore >>

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